3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole
Overview
Description
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole is a useful research compound. Its molecular formula is C23H16Cl3F3N2O and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Indole derivatives, which include compounds like the one , are central to numerous synthesis strategies in organic chemistry. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis methods, highlighting the versatility and complexity of constructing the indole core, which is fundamental to the chemical structure of the compound . These synthesis approaches are critical for the development of various indole-based compounds with potential applications in medicinal chemistry and material science Indole synthesis: a review and proposed classification.
Environmental Impact
The environmental impact of chlorophenol compounds, which are structurally related to the specified indole derivative, has been studied due to their widespread use and persistence. Bedoux et al. (2012) discuss the occurrence, toxicity, and degradation of triclosan, a compound with a chlorophenoxy group similar to that in the specified indole compound. This research highlights the ecological and health implications of such compounds, including their potential to form more toxic and persistent by-products in the environment Occurrence and toxicity of antimicrobial triclosan and by-products in the environment.
Biological Activities
The broader category of indole derivatives, to which the compound belongs, exhibits a wide range of biological activities. Wang et al. (2016) review the pharmacokinetics and significant roles of Indole-3-Carbinol (I3C) and its derivatives in hepatic protection, demonstrating the therapeutic potential of indole compounds in treating chronic liver diseases Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection.
Sorption and Degradation
Understanding the sorption behavior of phenoxy herbicides, which share functional groups with the compound of interest, is crucial for assessing their environmental mobility and degradation. Werner et al. (2012) review experiments on the sorption of 2,4-D and other phenoxy herbicides, which are relevant for predicting the environmental fate of similar compounds Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3F3N2O/c1-13-21(22-18(26)10-14(12-30-22)23(27,28)29)16-4-2-3-5-19(16)31(13)8-9-32-20-7-6-15(24)11-17(20)25/h2-7,10-12H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTRWXGBVBWVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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